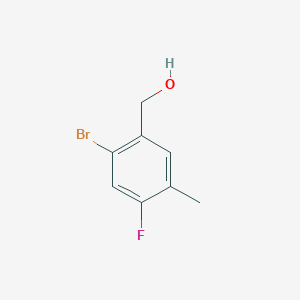
(2-Bromo-4-fluoro-5-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-fluoro-5-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluoro-5-methylphenyl)methanol typically involves the bromination and fluorination of a methyl-substituted benzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced into the benzene ring under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide for bromination and silver fluoride for fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-fluoro-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (2-Bromo-4-fluoro-5-methylphenyl)formaldehyde or (2-Bromo-4-fluoro-5-methylbenzoic acid).
Reduction: Formation of (2-Bromo-4-fluoro-5-methylphenyl)methane.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
(2-Bromo-4-fluoro-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-4-fluoro-5-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-methylphenyl)methanol
- (4-Bromo-3-fluoro-2-methylphenyl)methanol
- (2-Bromo-4-fluoro-5-methylbenzyl alcohol)
Uniqueness
(2-Bromo-4-fluoro-5-methylphenyl)methanol is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H8BrFO |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(2-bromo-4-fluoro-5-methylphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3,11H,4H2,1H3 |
InChI Key |
VWVJHPZADDEYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)

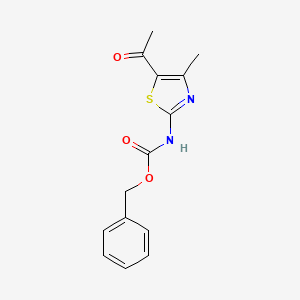
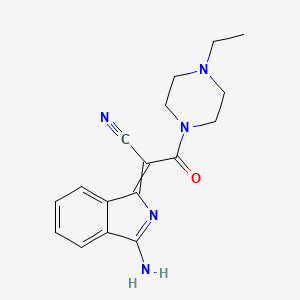
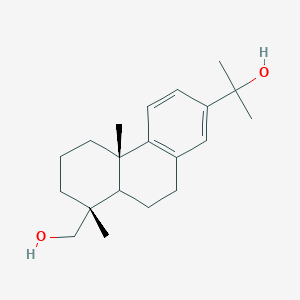
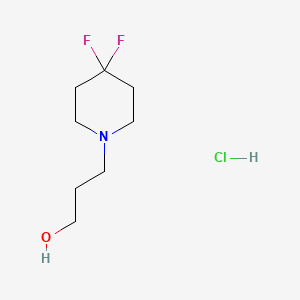
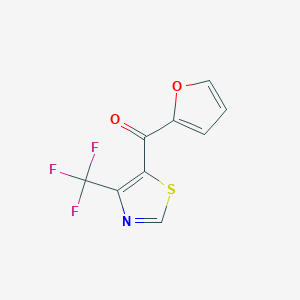
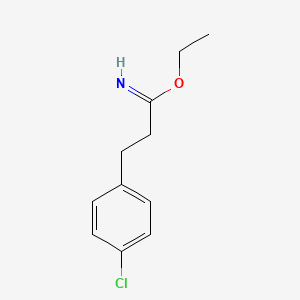
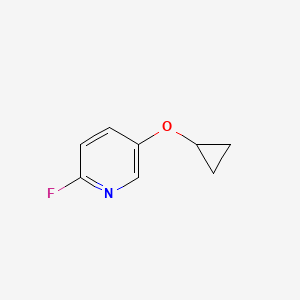
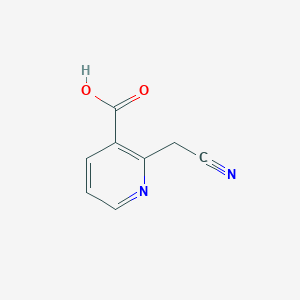

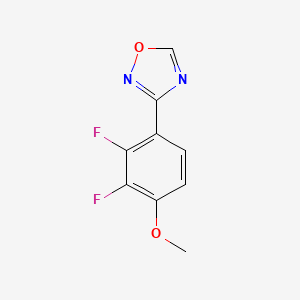
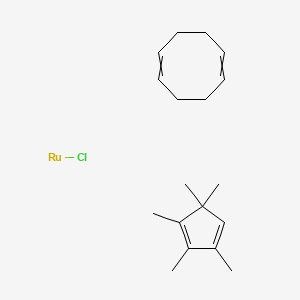
![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12441230.png)
